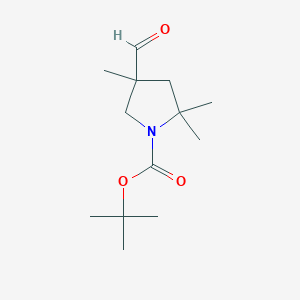

Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

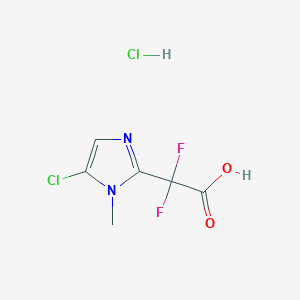

Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2460749-97-5 . It has a molecular weight of 241.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-13(6,9-15)7-12(14,4)5/h9H,7-8H2,1-6H3 . This code represents the structure of the molecule.Applications De Recherche Scientifique

Synthesis of N-Boc Protected Oxazolidines

Researchers have developed a simple and efficient protocol for the synthesis of N-Boc protected oxazolidines, utilizing L-Serine as a chiral starting material. This process includes the protection of the amino terminal of L-serine with Boc2O and cyclization to achieve the desired product, with applications in the synthesis of medicinally significant candidates. The retention of stereochemistry in the final product was confirmed through various analytical methods, highlighting its importance as a synthetic precursor (S. Khadse, P. Chaudhari, 2015).

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, which is critical for developing and optimizing anti-tumor inhibitors with potential applications in overcoming drug resistance in cancer therapy (Binliang Zhang et al., 2018).

Palladium-Catalyzed Multicomponent Reactions

In a study exploring palladium-catalyzed three-component reactions, tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate played a role in forming polysubstituted aminopyrroles. This reaction pathway demonstrates the compound's utility in synthesizing complex organic structures, potentially useful in pharmaceuticals and materials science (Guanyinsheng Qiu et al., 2017).

Chiral Auxiliary and Synthetic Intermediate Applications

Another research focus is the synthesis and application of chiral auxiliaries and intermediates for the enantioselective synthesis of complex molecules. Studies have demonstrated the use of this compound derivatives in the stereoselective synthesis of amino acids and peptides, crucial for developing pharmaceuticals and studying biological processes (A. Studer et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-13(6,9-15)7-12(14,4)5/h9H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVLNBFDXITWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)(C)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}prop-2-en-1-one](/img/structure/B2695635.png)

![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)

![2-chloro-5-[(1H-imidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2695639.png)

![3-(2-chlorophenyl)-5-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)

![2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2695644.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B2695647.png)

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)

![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)